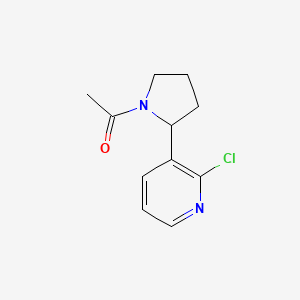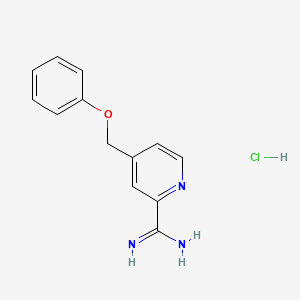
(R)-2-Cyclohexylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Cyclohexylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a cyclohexyl group attached to the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclohexylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and a suitable pyrrolidine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Cyclohexylpyrrolidine hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-2-Cyclohexylpyrrolidine hydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing metal-catalyzed reactions to enhance the efficiency and selectivity of the synthesis.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure reproducibility and quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Cyclohexylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Hydrohalogenation: Reacts with hydrohalic acids to form halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Such as alkyl halides or amines, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, oxidized or reduced derivatives, and halogenated compounds.
Scientific Research Applications
®-2-Cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Cyclohexylpyrrolidine hydrochloride: The enantiomer of ®-2-Cyclohexylpyrrolidine hydrochloride, with different stereochemistry.
Cyclohexylamine: A simpler analog without the pyrrolidine ring.
Pyrrolidine: The parent compound without the cyclohexyl group.
Uniqueness
®-2-Cyclohexylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both the cyclohexyl group and the pyrrolidine ring, which confer specific chemical and biological properties not found in its analogs.
Properties
CAS No. |
1384268-81-8 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(2R)-2-cyclohexylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m1./s1 |
InChI Key |
GXXVFHWEVFUVIZ-HNCPQSOCSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCCN2.Cl |
Canonical SMILES |
C1CCC(CC1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)


![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)



![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)




